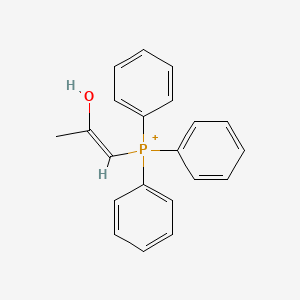
1-(Triphenylphosphoranyl)-1-propen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Triphenylphosphoranyl)-1-propen-2-ol is an organophosphorus compound characterized by the presence of a triphenylphosphoranyl group attached to a propen-2-ol moiety This compound is of significant interest in organic chemistry due to its unique structural features and reactivity
準備方法
Synthetic Routes and Reaction Conditions: 1-(Triphenylphosphoranyl)-1-propen-2-ol can be synthesized through several methods. One common approach involves the reaction of triphenylphosphine with an appropriate alkene under specific conditions. The reaction typically requires a catalyst and may involve the use of solvents such as dichloromethane or toluene. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry to enhance reaction rates and product quality.
化学反応の分析
Types of Reactions: 1-(Triphenylphosphoranyl)-1-propen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions may yield phosphine derivatives with altered oxidation states.
Substitution: The triphenylphosphoranyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives.
科学的研究の応用
1-(Triphenylphosphoranyl)-1-propen-2-ol has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s reactivity makes it useful in the study of biochemical pathways involving phosphorus-containing molecules.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-(Triphenylphosphoranyl)-1-propen-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triphenylphosphoranyl group can act as a nucleophile or electrophile, depending on the reaction context. This versatility allows the compound to participate in a wide range of chemical transformations, influencing various molecular pathways.
類似化合物との比較
Triphenylphosphine: Shares the triphenylphosphoranyl group but lacks the propen-2-ol moiety.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine.
1-(Diphenylphosphoranyl)-1-propen-2-ol: A structurally similar compound with two phenyl groups instead of three.
Uniqueness: 1-(Triphenylphosphoranyl)-1-propen-2-ol is unique due to the combination of the triphenylphosphoranyl group and the propen-2-ol moiety. This structural feature imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
特性
CAS番号 |
6290-58-0 |
|---|---|
分子式 |
C21H20OP+ |
分子量 |
319.4 g/mol |
IUPAC名 |
[(Z)-2-hydroxyprop-1-enyl]-triphenylphosphanium |
InChI |
InChI=1S/C21H19OP/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3/p+1/b18-17- |
InChIキー |
KAANTNXREIRLCT-ZCXUNETKSA-O |
異性体SMILES |
C/C(=C/[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/O |
正規SMILES |
CC(=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


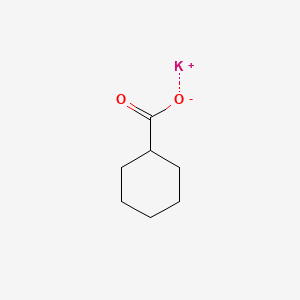

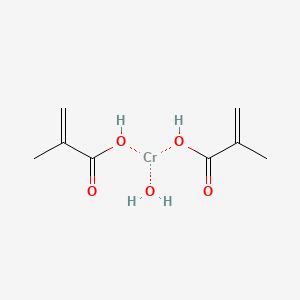
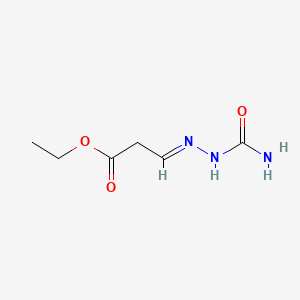
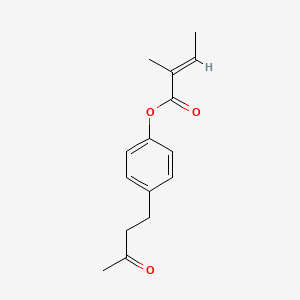
![2-(Iodomethyl)spiro[3.3]heptane](/img/structure/B12649709.png)
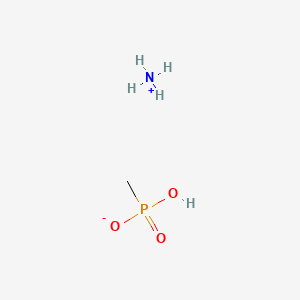
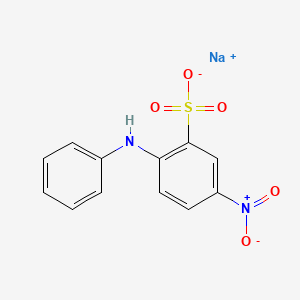

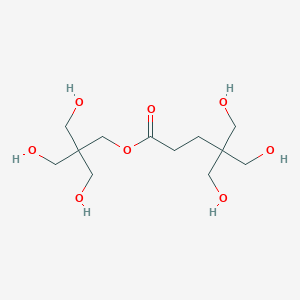
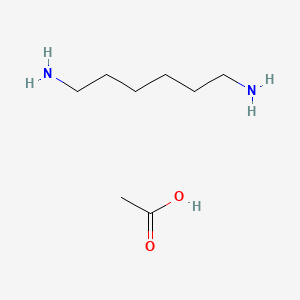
![N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12649747.png)


